Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate
Brand Name:
Vulcanchem
CAS No.:
126671-67-8
VCID:
VC0149833
InChI:
InChI=1S/C36H57N2O9P.Na/c1-21(2)7-6-8-22(3)25-9-10-26-33-27(12-15-36(25,26)5)35(4)14-11-24(17-23(35)18-29(33)40)47-48(43,44)45-20-30-28(39)19-32(46-30)38-16-13-31(41)37-34(38)42;/h13,16,18,21-22,24-30,32-33,39-40H,6-12,14-15,17,19-20H2,1-5H3,(H,43,44)(H,37,41,42);/q;+1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)(O)OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+]
Molecular Formula:
C36H57N2NaO9P+
Molecular Weight:
715.8 g/mol
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate
CAS No.: 126671-67-8
Main Products
VCID: VC0149833
Molecular Formula: C36H57N2NaO9P+
Molecular Weight: 715.8 g/mol
CAS No. | 126671-67-8 |
---|---|
Product Name | Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |
Molecular Formula | C36H57N2NaO9P+ |
Molecular Weight | 715.8 g/mol |
IUPAC Name | sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |
Standard InChI | InChI=1S/C36H57N2O9P.Na/c1-21(2)7-6-8-22(3)25-9-10-26-33-27(12-15-36(25,26)5)35(4)14-11-24(17-23(35)18-29(33)40)47-48(43,44)45-20-30-28(39)19-32(46-30)38-16-13-31(41)37-34(38)42;/h13,16,18,21-22,24-30,32-33,39-40H,6-12,14-15,17,19-20H2,1-5H3,(H,43,44)(H,37,41,42);/q;+1 |
Standard InChIKey | RXBJMCPLNARKGA-UHFFFAOYSA-N |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)(O)OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+] |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)(O)OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+] |
Synonyms | 3-(7 beta-hydroxycholesteryl) 5'-(2'-deoxyuridylyl)monophosphate JB 69 JB-69 JB69 |
PubChem Compound | 164228 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume